![molecular formula C14H18N2O4 B249273 N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide](/img/structure/B249273.png)
N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide (BMDP) is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. BMDP is a derivative of the phenethylamine family and is structurally related to other psychoactive substances such as MDMA and MDA. BMDP has been shown to exhibit potent binding affinity for the serotonin transporter, making it a promising candidate for further investigation into its therapeutic potential.
作用機序
N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide exerts its effects primarily through its binding affinity for the serotonin transporter. By inhibiting the reuptake of serotonin, N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide increases the availability of this neurotransmitter in the brain, leading to increased feelings of well-being and reduced symptoms of depression. Additionally, N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide has been shown to modulate the activity of other neurotransmitters such as dopamine and norepinephrine, further contributing to its therapeutic potential.
Biochemical and Physiological Effects:
N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide has been shown to have a range of biochemical and physiological effects in animal models. These include increased levels of serotonin, dopamine, and norepinephrine in the brain, as well as reduced levels of inflammatory cytokines in the blood. Additionally, N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide has been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a treatment for addiction.
実験室実験の利点と制限
One of the main advantages of N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide in laboratory experiments is its high binding affinity for the serotonin transporter, which makes it a useful tool for investigating the role of this neurotransmitter in various physiological processes. Additionally, N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide has been shown to exhibit potent anti-inflammatory effects, making it a useful tool for investigating the role of inflammation in disease processes. However, one limitation of N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide is that its effects on the brain are not well understood, and further research is needed to fully elucidate its mechanism of action.
将来の方向性
There are several potential future directions for research on N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide. One area of interest is its potential use as a treatment for depression, as it has been shown to increase levels of serotonin in the brain. Additionally, further research is needed to investigate the potential use of N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is the potential use of N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide as a tool for investigating the role of inflammation in disease processes, as it has been shown to exhibit potent anti-inflammatory effects. Overall, further research is needed to fully elucidate the therapeutic potential of N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide and to better understand its mechanism of action.
合成法
N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenyl-2-propanone with morpholine and propionic anhydride. The resulting product is then purified through recrystallization to yield N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide in its final form.
科学的研究の応用
N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide has been the subject of several scientific studies investigating its potential applications in medical research. One study found that N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide exhibits potent anti-inflammatory effects in vitro, suggesting that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Another study investigated the potential use of N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide as a treatment for depression, as it has been shown to increase levels of serotonin in the brain. Additionally, N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide has been investigated for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
製品名 |
N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide |
|---|---|
分子式 |
C14H18N2O4 |
分子量 |
278.3 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C14H18N2O4/c17-14(3-4-16-5-7-18-8-6-16)15-11-1-2-12-13(9-11)20-10-19-12/h1-2,9H,3-8,10H2,(H,15,17) |
InChIキー |
GKWMRCNNRVAHBI-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC(=O)NC2=CC3=C(C=C2)OCO3 |
正規SMILES |
C1COCCN1CCC(=O)NC2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249192.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B249193.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine](/img/structure/B249195.png)
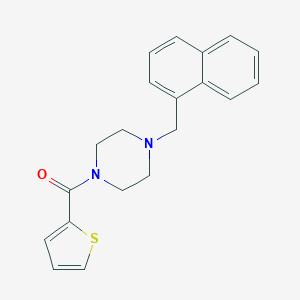
![(3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249199.png)
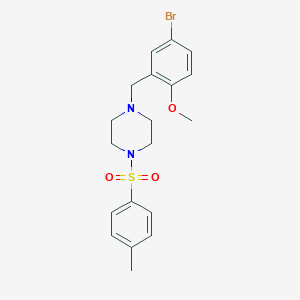
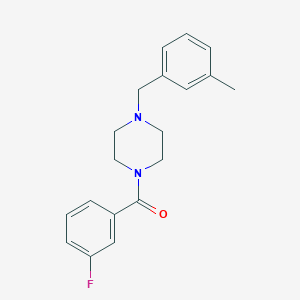
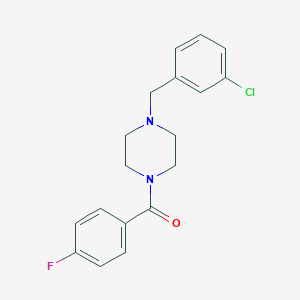
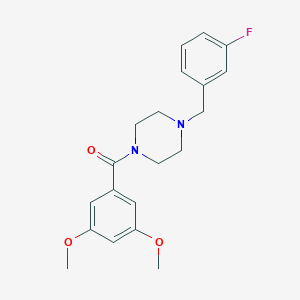
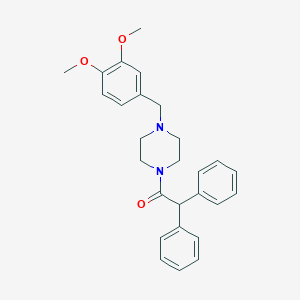

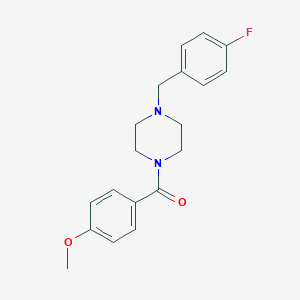
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B249214.png)